(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate
Overview
Description
(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate is a complex organic compound that integrates the structural features of both isoindoline and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate typically involves the condensation of quinoline derivatives with isoindoline-1,3-dione. One common method involves the reaction of quinoline-8-sulfonyl chloride with isoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can yield quinoline-8-sulfonamide derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline or isoindoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline and isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents .
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its structural properties contribute to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The quinoline moiety is known to interact with DNA and proteins, while the isoindoline-1,3-dione structure can form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonic acid: Similar in structure but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione derivatives: Similar in structure but lack the quinoline moiety.
Quinoline-8-sulfonamide: Similar but with an amide group instead of the sulfonate.
Uniqueness
(1,3-Dioxoisoindol-2-yl) quinoline-8-sulfonate is unique due to its combined structural features of both quinoline and isoindoline-1,3-dione. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) quinoline-8-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5S/c20-16-12-7-1-2-8-13(12)17(21)19(16)24-25(22,23)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQQETMUVAVWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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